2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex aromatic carboxylic acids with biphenyl core structures. The primary International Union of Pure and Applied Chemistry name is systematically derived from the biphenyl framework with appropriate substituent identification and positional descriptors. The compound's structural foundation consists of two phenyl rings connected through a single carbon-carbon bond, forming the characteristic biphenyl motif, with a methyl group positioned at the 4' position of one ring and an acetic acid functionality attached to the 4-position of the other ring.
The systematic name this compound precisely indicates the structural arrangement where the acetic acid group (-CH2COOH) is directly bonded to the 4-position of the biphenyl system. The prime notation (4') specifically designates the position on the second phenyl ring where the methyl substituent is located, following International Union of Pure and Applied Chemistry conventions for biphenyl numbering systems. This nomenclatural approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as O=C(O)CC1=CC=C(C2=CC=C(C)C=C2)C=C1. This linear notation provides a computer-readable format that completely describes the molecular connectivity and can be used for database searches and computational chemistry applications. The International Chemical Identifier representation offers another standardized method for structural description, encoded as InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17).
Alternative Nomenclatural Systems and Common Synonyms
The compound is recognized under multiple synonymous designations across different chemical databases and literature sources, reflecting various nomenclatural approaches and historical naming conventions. Alternative systematic names include [4-(4-Methylphenyl)phenyl]acetic acid, which emphasizes the phenylphenyl connectivity pattern with explicit identification of the methylphenyl substituent. Another recognized designation is 2-[4-(4-methylphenyl)phenyl]acetic acid, which follows a similar structural description pattern but with slightly different positional notation.
Elemental analysis calculations based on the molecular formula reveal a carbon percentage of approximately 79.63%, hydrogen percentage of 6.24%, and oxygen percentage of 14.13%. These compositional data support analytical verification methods and provide reference standards for purity assessment. The molecular formula also enables prediction of various physicochemical properties through computational chemistry approaches and structure-activity relationship analyses.
Isomeric Considerations and Stereochemical Features
The structural analysis of this compound reveals important considerations regarding potential isomerism and stereochemical properties inherent to biphenyl-containing compounds. The biphenyl core structure introduces the possibility of atropisomerism, a form of stereoisomerism arising from restricted rotation around the central carbon-carbon bond connecting the two phenyl rings. While this specific compound lacks the bulky ortho-substituents typically required for stable atropisomeric pairs, understanding the potential for conformational flexibility around the biphenyl axis remains relevant for comprehensive structural characterization.
The substitution pattern on the biphenyl framework creates a specific regioisomeric arrangement that distinguishes this compound from related biphenyl acetic acid derivatives. The 4-position attachment of the acetic acid group combined with the 4'-position methyl substituent creates a para-para substitution pattern that influences both the compound's physical properties and potential biological activities. This specific substitution pattern contrasts with alternative regioisomers such as 2-biphenylacetic acid or 3-biphenylacetic acid derivatives, where the acetic acid functionality occupies different positions on the biphenyl system.
The acetic acid side chain introduces a stereogenic center potential when considering derivatization reactions that might occur at the alpha-carbon position. While the parent compound itself does not contain stereogenic centers, related derivatives such as alpha-methyl variants can exhibit stereochemical complexity. The planar aromatic system of the biphenyl core restricts certain conformational possibilities while allowing rotation around the carbon-carbon bond connecting the acetic acid side chain to the phenyl ring.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation around single bonds, particularly the connection between the acetic acid group and the aromatic ring. These conformational possibilities influence the compound's three-dimensional shape and may affect its interactions with biological targets or crystal packing arrangements. The methyl substituent at the 4'-position provides additional steric bulk that may influence the preferred conformational states and intermolecular interactions of the molecule.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRVYYSLZMDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362611 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-52-7 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki Coupling-Based Synthesis with Microwave Assistance
A modern and efficient synthetic approach involves a Suzuki cross-coupling reaction followed by deprotection steps under mild conditions:
Step 1: Suzuki Reaction
- Reactants: A brominated biphenyl derivative (compound I) and a boronic acid or ester (compound II).
- Conditions: Performed under inert gas atmosphere, using a palladium catalyst, alkali (e.g., aqueous sodium hydroxide), and an organic solvent.
- Microwave irradiation (70-90 W) assists the reaction for 2-4 minutes, followed by stirring at 80-100 °C for 10-14 hours.
- Workup: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent removal, and chromatographic purification.
Step 2: Deprotection
- The intermediate with tert-butoxycarbonyl protection undergoes acid-catalyzed deprotection at 15-35 °C for 0.5-2 hours.
- Final isolation involves extraction, drying, solvent removal, and recrystallization.
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- This method yields the target 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid with high purity and improved safety due to the avoidance of toxic reagents like tert-butyl isocyanate.
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- Shorter reaction times, safer reagents, and moderate temperatures enhance overall efficiency and safety.
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- Petroleum ether and ethyl acetate are used for chromatographic elution and recrystallization; the volume ratio of petroleum ether to ethyl acetate ranges from 10:1 to 30:1.
This method is detailed in patent CN111848430A and represents a significant improvement over older, more hazardous routes.
Bromination and Subsequent Reduction Route
Another approach involves bromination of 4'-methylbiphenyl derivatives and subsequent reduction steps:
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- Starting with 4'-methyl-2-cyanobiphenyl, bromination is performed using bromosuccinimide and benzoyl peroxide in dichloromethane under reflux for 5-10 hours.
- The brominated product, 4'-bromomethyl-2-cyanobiphenyl, is isolated by filtration, washing, and recrystallization from ethyl acetate.
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- The brominated crude product undergoes reduction in tetrahydrofuran with sodium hydroxide aqueous solution and zinc powder at 15-20 °C.
- After stirring and reaction completion, the organic layer is separated, concentrated, and dried to obtain the desired biphenyl derivative.
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- Sodium hydroxide concentration ranges from 5% to 30%.
- Reaction temperatures vary from 0 °C to the boiling point of the solvent.
- Organic solvent volume is 1 to 10 times the weight of the crude product.
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- The process yields significant amounts of the intermediate compounds, which can be further processed to yield this compound.
This method is described in detail in patent CN101735106B and emphasizes recovery and reuse of crude products from bromination mother liquors, enhancing sustainability.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The Suzuki coupling method with microwave assistance significantly reduces reaction time and improves safety by avoiding hazardous reagents like tert-butyl isocyanate and concentrated hydrochloric acid at high temperatures.
The bromination/reduction route leverages bromosuccinimide for selective bromination and zinc powder for reductive steps, with careful control of reaction temperature and pH to optimize yield and purity.
Both methods emphasize solvent recovery and reuse of crude intermediates to enhance process sustainability.
The choice of method depends on available starting materials, equipment (microwave reactors), and scale of production.
Scientific Research Applications
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl ring and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethylene glycol acrylate phthalate (EGAP) is a compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
EGAP is derived from the esterification of ethylene glycol, acrylate, and phthalic acid. Its molecular structure contributes to its unique properties, making it suitable for use in polymers and as a plasticizer.
Toxicological Profile
The toxicological profile of EGAP indicates that it may exhibit both beneficial and adverse biological effects. Research has shown that compounds similar to EGAP can have cytotoxic effects on various cell lines, suggesting potential risks associated with exposure.
Table 1: Toxicological Data of EGAP
| Study | Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| HepG2 | 10 | Cytotoxicity | |
| HeLa | 50 | Apoptosis | |
| MCF-7 | 25 | Cell Cycle Arrest |
The biological activity of EGAP may be attributed to its ability to interact with cellular membranes and proteins. Studies have indicated that EGAP can induce oxidative stress, leading to apoptosis in certain cancer cell lines.
Case Study: Induction of Apoptosis
A study conducted on HeLa cells revealed that treatment with EGAP at a concentration of 50 µg/mL resulted in significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. This suggests that EGAP could potentially be explored for therapeutic applications in cancer treatment.
Pharmacological Applications
EGAP's properties make it a candidate for various pharmacological applications, particularly in drug delivery systems. Its ability to form hydrogels can enhance the solubility and bioavailability of poorly soluble drugs.
Table 2: Potential Applications of EGAP
| Application | Description |
|---|---|
| Drug Delivery | Enhances solubility and controlled release |
| Biocompatible Polymers | Used in the formulation of medical devices |
| Cosmetic Formulations | Acts as a plasticizer in skin care products |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where biphenyl scaffolds are functionalized with acetic acid groups. For example, describes a reaction using potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours, achieving a 43% yield. Key optimization steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
- Purification : Use of sodium bicarbonate for acid-base extraction and ethyl acetate for phase separation.
- Yield improvement : Adjusting stoichiometry of boronic ester intermediates and monitoring reaction progress via HPLC .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Proton and carbon NMR identify aromatic protons (δ 7.2–7.8 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂ and δ 12.1 ppm for COOH).
- X-ray crystallography : highlights single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths (e.g., C–C = 1.48 Å) and confirm biphenyl planarity.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 257.1) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound synthesis?
- Methodological Answer : emphasizes integrating quantum chemical calculations (e.g., DFT) with experimental workflows:
- Reaction path prediction : Use software like Gaussian or ORCA to model transition states and activation energies for coupling reactions.
- Solvent effects : Simulate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates.
- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What metabolic pathways involve this compound, and how do hydroxylation sites affect enzyme interactions?
- Methodological Answer : details a probe drug study evaluating metabolic effects on liver microsomal enzymes:
- Cytochrome P450 (CYP) inhibition : Competitive inhibition assays using fluorogenic substrates (e.g., CYP3A4 with midazolam) to measure IC₅₀ values.
- Hydroxylation impact : 4'-Methyl substitution reduces steric hindrance, enhancing binding to CYP2D6 compared to ortho-substituted analogs.
- Data analysis : Compare kinetic parameters (Km, Vmax) across hydroxylated derivatives to identify structure-activity relationships .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?
- Methodological Answer : Discrepancies arise from experimental conditions (e.g., solvent polarity, temperature). To address this:
- Standardize assays : Use USP/Ph.Eur. buffer systems (e.g., sodium acetate pH 4.6 in ) for solubility studies.
- pKa determination : Employ potentiometric titration with a GLpKa instrument to account for ionization states.
- Cross-validate data : Compare results from multiple labs using identical protocols (e.g., PubChem vs. DSSTox in ) .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing stability studies of this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
- Oxidative stress : Expose to H₂O₂ (0.3% w/v) and quantify oxidation products (e.g., quinones) using UV-Vis at 280 nm.
- Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/Vis exposure .
Q. How can biphenyl-acetic acid derivatives be tailored for selective COX-2 inhibition?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (PDB ID: 1CX2).
- Substituent effects : Introduce sulfonamide or methoxy groups (as in ) to enhance hydrogen bonding with Arg120/His90 residues.
- In vitro assays : Measure IC₅₀ values against COX-1/COX-2 isoforms using a colorimetric COX Inhibitor Screening Kit .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
